molecular formula C18H23F3N2O3 B3960569 1-[(mesityloxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-[(mesityloxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B3960569
M. Wt: 372.4 g/mol
InChI Key: KGNKBHOIEMYBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Mesityloxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a synthetic compound with potential applications in scientific research. This compound is also known as MPTP, and it is a derivative of pyrazolone. MPTP has unique properties that make it a useful tool in scientific research, particularly in the field of neuroscience.

Mechanism of Action

MPTP is converted into MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ selectively destroys dopaminergic neurons in the substantia nigra by inhibiting mitochondrial complex I, leading to oxidative stress and cell death. This mechanism of action is similar to the pathophysiology of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has been shown to cause selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in motor deficits and other symptoms of Parkinson's disease. MPTP has also been shown to induce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

MPTP is a useful tool for studying the mechanisms of Parkinson's disease and testing potential treatments. The selective destruction of dopaminergic neurons in the substantia nigra mimics the pathology of Parkinson's disease, making it a valuable model for research. However, MPTP has limitations, including its toxicity and the fact that it only models a subset of Parkinson's disease pathology.

Future Directions

There are several future directions for research involving MPTP. One area of interest is the development of neuroprotective agents that can prevent the selective destruction of dopaminergic neurons caused by MPTP. Another area of interest is the use of MPTP in combination with other toxins to model the complex pathology of Parkinson's disease. Additionally, MPTP may be useful in studying the genetics of Parkinson's disease and identifying potential therapeutic targets.

Scientific Research Applications

MPTP has been used in scientific research to study the mechanisms of Parkinson's disease. MPTP is converted into a toxic metabolite, MPP+, which selectively destroys dopaminergic neurons in the substantia nigra. This model of Parkinson's disease has been used to study the pathophysiology of the disease and to test potential treatments.

properties

IUPAC Name

1-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O3/c1-5-6-14-9-17(25,18(19,20)21)23(22-14)15(24)10-26-16-12(3)7-11(2)8-13(16)4/h7-8,25H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNKBHOIEMYBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)COC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(mesityloxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
1-[(mesityloxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
Reactant of Route 3
1-[(mesityloxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
Reactant of Route 4
1-[(mesityloxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
Reactant of Route 5
1-[(mesityloxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
Reactant of Route 6
1-[(mesityloxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.